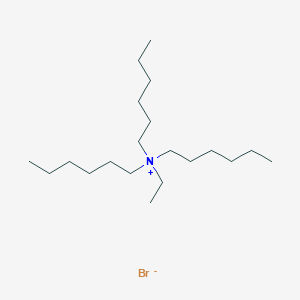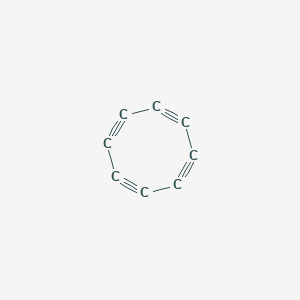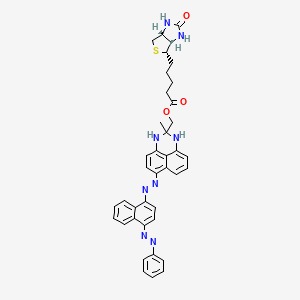![molecular formula C16H21O4PRe B14079825 Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- CAS No. 101697-78-3](/img/structure/B14079825.png)
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is a complex organometallic compound that features rhenium as the central metal atom coordinated with four carbonyl (CO) groups and a tris(2-methylpropyl)phosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- typically involves the reaction of rhenium pentacarbonyl bromide (Re(CO)5Br) with tris(2-methylpropyl)phosphine in an organic solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the substitution of one carbonyl group by the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(V) complexes, while substitution reactions can produce a variety of rhenium-phosphine or rhenium-amine complexes .
Wissenschaftliche Forschungsanwendungen
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- has several scientific research applications:
Wirkmechanismus
The mechanism by which rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- exerts its effects involves the coordination of the rhenium center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. In biological systems, the compound can interact with cellular components, leading to selective targeting of cancer cells and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhenium tricarbonyl complexes: These compounds share similar structural features but differ in the number and type of ligands attached to the rhenium center.
Rhenium dicarbonyl complexes: These complexes have two carbonyl groups and may include other ligands such as amines or phosphines.
Uniqueness
Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
101697-78-3 |
|---|---|
Molekularformel |
C16H21O4PRe |
Molekulargewicht |
494.52 g/mol |
InChI |
InChI=1S/C16H21O4P.Re/c1-13(2)10-21(12-20,11-14(3)4)16(9-19)15(5-7-17)6-8-18;/h5-6,13-15H,10-11H2,1-4H3; |
InChI-Schlüssel |
LMPQRYKXSDXRPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CP(=C=O)(CC(C)C)C(=C=O)C(C=C=O)C=C=O.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)



![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079802.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)

